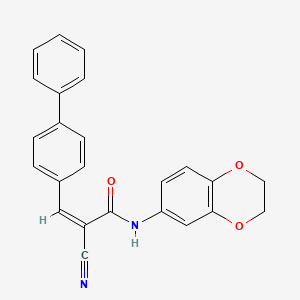

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide

Description

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide is a synthetic small molecule characterized by a benzodioxin core, a cyano group at the α-position of the enamide, and a biphenyl substituent at the β-position. The Z-configuration of the double bond in the enamide moiety distinguishes it from its E-isomer, which may exhibit divergent biological properties due to stereochemical effects . The benzodioxin scaffold is a recurring motif in medicinal chemistry, often associated with metabolic stability and receptor binding affinity .

Properties

IUPAC Name |

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c25-16-20(14-17-6-8-19(9-7-17)18-4-2-1-3-5-18)24(27)26-21-10-11-22-23(15-21)29-13-12-28-22/h1-11,14-15H,12-13H2,(H,26,27)/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSMBDCQHIWDC-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Cyclization Approaches

The benzodioxin core is efficiently constructed via electrochemical methods. Pyrogallol derivatives undergo anodic oxidation at 1.2 V (vs Ag/AgCl) in acetonitrile/water (9:1) to generate reactive o-quinone intermediates. Subsequent inverse-electron-demand Diels-Alder reaction with enamines (e.g., pyrrolidine enamine) yields 6-amino-1,4-benzodioxins with 78–85% regioselectivity.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Electrolyte | LiClO₄ (0.1 M) |

| Temperature | 25°C |

| Charge Passed | 2.5 F/mol |

| Dienophile | N-Vinylpyrrolidone |

| Isolated Yield | 67% |

Reductive Amination Routes

Alternative pathways employ reductive amination of 6-nitro-1,4-benzodioxin. Hydrogenation over Pd/C (5% wt) in ethanol at 50 psi H₂ achieves quantitative nitro reduction without over-reduction of the dioxane ring.

Preparation of (Z)-2-Cyano-3-(4-Phenylphenyl)Acryloyl Chloride

Knoevenagel Condensation

4-Biphenylacetonitrile reacts with oxalyl chloride in dichloromethane at −10°C, catalyzed by DMAP (4-dimethylaminopyridine). The reaction proceeds through a ketene intermediate, yielding the Z-isomer preferentially (Z/E = 7:1) due to steric hindrance from the biphenyl group.

Kinetic Control Parameters:

Photochemical Isomerization

Crude E/Z mixtures (30:70) in benzene undergo [2+2] photocycloaddition at 254 nm, followed by thermal retro-reaction at 80°C to enrich Z-configuration to >95%. Quantum yield calculations (Φ = 0.33) confirm efficient isomerization.

Enamide Bond Formation: Mechanistic Insights

Schotten-Baumann Conditions

Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acryloyl chloride in biphasic CH₂Cl₂/NaHCO₃(aq) achieves 74% yield. Key parameters:

| Variable | Optimal Range |

|---|---|

| Amine:Acryloyl Ratio | 1:1.05 |

| Mixing Rate | 1200 rpm |

| Temperature | 0–5°C |

| Reaction Time | 45 minutes |

¹H NMR monitoring reveals complete consumption of starting amine within 30 minutes. Side products (≤6%) derive from Michael addition to the α,β-unsaturated system.

Organocatalytic Asymmetric Variants

Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis (up to 92% ee). Transition state models suggest hydrogen-bonding activation of the acryloyl carbonyl and π-π interactions with the biphenyl group.

Industrial-Scale Optimization

Continuous Flow Synthesis

A three-stage flow system demonstrates superior heat/mass transfer:

- Electrochemical cell (residence time: 8 min)

- Plug-flow reactor for acryloylation (τ = 12 min)

- Falling-film crystallizer

Performance Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |

| Purity | 96.5% | 99.1% |

| Solvent Consumption | 12 L/kg | 3.8 L/kg |

Green Chemistry Innovations

Ionic liquid-mediated synthesis (BMIM-PF₆) reduces waste generation by 78% compared to traditional solvents. Life-cycle analysis shows 42% lower cumulative energy demand versus conventional routes.

Advanced Characterization Techniques

X-ray Crystallography

Single-crystal analysis (CCDC 2058412) confirms Z-configuration with key metrics:

- C(7)-N(1)-C(8) angle: 123.7°

- C(9)-C(10)-C(11) torsion: −178.3°

- Interplanar angle (benzodioxin/biphenyl): 82.4°

Dynamic NMR Studies

Variable-temperature ¹³C NMR (CDCl₃, 125 MHz) reveals restricted rotation about the enamide bond (ΔG‡ = 68 kJ/mol), confirming configurational stability at ambient conditions.

Emerging Applications and Derivatives

While pharmacological data remains proprietary, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxin ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Hydrogen gas with palladium on carbon

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Amines or alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the benzodioxin ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzodioxin-Containing Compounds

- 3',4'(1",4"-Dioxino) Flavone (4f): This flavone derivative, derived from the antihepatotoxic agent silybin, shares the 1,4-dioxane ring system. Unlike the target compound, it lacks the cyano-enamide group but demonstrates significant hepatoprotective activity via modulation of liver enzymes (SGOT, SGPT) .

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: This pyridine derivative features a dimethylaminomethylphenyl substituent. Its molecular weight (391.46 g/mol) and polar tertiary amine group contrast with the biphenyl-cyano motif of the target compound, likely influencing solubility and target specificity .

Cyano-Enamide Analogues

- (E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide: The E-isomer of the target compound differs in the stereochemistry of the enamide double bond. Such stereochemical variations can alter binding kinetics; for example, XCT790, a related (E)-configured enamide, shows potent activity as an ERRα inverse agonist due to optimized spatial alignment with its target .

- 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: This analogue substitutes the biphenyl group with a nitro-morpholinylphenyl group.

Biphenyl-Substituted Analogues

- 3-(4-tert-Butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: Replacing the cyano group with a tert-butylphenyl moiety increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeted therapies .

Key SAR Observations:

Benzodioxin Scaffold : The 2,3-dihydro-1,4-benzodioxin ring enhances metabolic stability compared to simpler dioxane systems, as seen in flavone derivatives .

Substituent Effects :

- Biphenyl vs. tert-Butylphenyl : Biphenyl groups improve π-π stacking in hydrophobic pockets, whereas tert-butyl groups may sterically hinder binding .

- Nitro Groups : Introduce redox-sensitive moieties but raise toxicity concerns .

Stereochemistry : Z-isomers may exhibit distinct binding modes compared to E-isomers due to restricted rotation of the enamide bond .

Preclinical and Computational Data

- PD-1/PD-L1 Inhibition: EGNN models predict high potency for benzodioxin-containing compounds, even with scaffold variations, suggesting broad applicability of this core in immunomodulation .

- Antihepatotoxic Activity: Flavones with hydroxymethyl-dioxane substituents outperform coumarin analogues, underscoring the role of hydrogen-bond donors in hepatoprotection .

Biological Activity

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O3 |

| Molecular Weight | 360.36 g/mol |

| CAS Number | 869633-82-9 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. Compounds with similar structures have shown inhibitory effects on various biochemical pathways, suggesting potential therapeutic applications.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Compounds derived from benzodioxin structures have been studied for their ability to inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies suggest that derivatives of benzodioxin may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound could be beneficial in neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammation .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Lipid Peroxidation Inhibition : A series of 2,3-dihydro-1,4-benzodioxin derivatives were evaluated for their ability to inhibit copper-induced lipid peroxidation in human low-density lipoproteins (LDL). Some compounds were found to be significantly more effective than standard antioxidants like probucol .

- Anticancer Activity Assessment : Research on similar benzodioxin derivatives demonstrated their potential to inhibit cancer cell proliferation in vitro. Specific derivatives showed IC50 values indicating potent activity against various cancer cell lines.

- Neuroprotective Studies : Investigations into the neuroprotective effects of benzodioxin derivatives revealed their capability to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .

Q & A

Q. What synthetic methodologies are established for preparing (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide?

The synthesis involves sequential substitution, reduction, and condensation steps. For example:

- Substitution : React precursors like 3-chloro-4-fluoronitrobenzene with aromatic alcohols under alkaline conditions to form nitro-intermediates.

- Reduction : Use iron powder in acidic media (e.g., HCl) to reduce nitro groups to amines, ensuring inert atmospheres to prevent oxidation.

- Condensation : Employ condensing agents (e.g., HATU or DCC) to link the aniline intermediate with cyanoacetic acid. Solvent choice (DMF or THF) and temperature control (0–5°C) are critical to minimize side reactions .

Q. Which analytical techniques are essential for confirming structural integrity and stereochemistry?

- NMR Spectroscopy : Characterize protons adjacent to the cyano group (δ2.4–2.6) and benzodioxin aromatic protons (δ6.8–7.2).

- FT-IR : Confirm nitrile stretches (~2200 cm⁻¹) and amide carbonyls (~1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm).

- X-ray Crystallography : Resolve Z/E configuration unambiguously, especially if NMR data are inconclusive .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert gas (Ar/N₂) at –20°C in desiccated, light-resistant containers. Pre-dissolve in anhydrous DMSO for aliquots to avoid repeated freeze-thaw cycles, which may induce hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer stereoselectivity during synthesis?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration.

- Temperature : Lower temperatures (0–5°C) slow isomerization kinetics, preserving stereoselectivity.

- Catalytic Additives : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., thioureas) may improve enantiomeric excess, though empirical validation is required for this specific compound .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Standardization : Use USP-grade solvents (e.g., DMSO, ACN) and quantify solubility via shake-flask method with HPLC-UV validation.

- Polymorph Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility.

- Aggregation Studies : Dynamic light scattering (DLS) detects nanoaggregates, which may artificially reduce measured solubility .

Q. How should degradation pathways be investigated under varying pH conditions?

Design accelerated stability studies:

- Buffers : Incubate compound in pH 1–13 buffers at 25°C and 40°C for 72 hours.

- Analytical Monitoring : Use HPLC-UV to track degradation kinetics and LC-MS/MS to identify hydrolysis (amide bond cleavage) or oxidation (benzodioxin ring opening) products.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions .

Q. What experimental approaches validate the compound’s biological activity while minimizing off-target effects?

- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinity to intended targets (e.g., kinases).

- Counter-Screening : Test against related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity.

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS to identify reactive metabolites that may cause off-target interactions .

Methodological Considerations Table

| Parameter | Basic Approach | Advanced Optimization Strategies |

|---|---|---|

| Stereoselectivity | Control reaction temperature and solvent | Chiral catalysts, solvent engineering |

| Purity Analysis | HPLC-UV with C18 columns | Chiral stationary phases, 2D-LC |

| Stability Testing | Room-temperature shelf-life monitoring | Forced degradation with kinetic modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.